N-cyclopropyl-2,5-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzamide
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Overview
Description
N-cyclopropyl-2,5-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzamide: is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl group, a thiophene ring, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2,5-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multiple steps:
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Formation of the Benzamide Core: : The initial step involves the acylation of 2,5-dimethylbenzoic acid with an appropriate amine to form the benzamide core. This can be achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ to activate the carboxylic acid, followed by reaction with cyclopropylamine.
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Introduction of the Thiophene Ring: : The thiophene ring can be introduced via a coupling reaction. One common method is the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated benzamide derivative in the presence of a palladium catalyst and a base.
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Final Assembly: : The final step involves the alkylation of the benzamide with a 2-(thiophen-2-yl)ethyl halide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are effective.
Substitution: Halogenating agents (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N-cyclopropyl-2,5-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzamide can serve as a building block for more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound may exhibit biological activity, potentially acting as a ligand for specific receptors or enzymes. Its structural features suggest it could be explored for anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In materials science, the compound could be used in the design of novel polymers or as a precursor for advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-cyclopropyl-2,5-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or receptor antagonism.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-2,5-dimethylbenzamide: Lacks the thiophene ring, potentially altering its reactivity and biological activity.
N-(2-(thiophen-2-yl)ethyl)benzamide: Lacks the cyclopropyl group, which may affect its steric properties and binding interactions.
2,5-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzamide: Lacks the cyclopropyl group, similar to the previous compound.
Uniqueness
The presence of both the cyclopropyl group and the thiophene ring in N-cyclopropyl-2,5-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzamide makes it unique, potentially offering a combination of steric and electronic properties that are not present in the similar compounds listed above. This uniqueness can translate into distinct reactivity and biological activity profiles, making it a compound of interest for further research and development.
Properties
IUPAC Name |
N-cyclopropyl-2,5-dimethyl-N-(2-thiophen-2-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-13-5-6-14(2)17(12-13)18(20)19(15-7-8-15)10-9-16-4-3-11-21-16/h3-6,11-12,15H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYGUVHIULTZSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N(CCC2=CC=CS2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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